molecular formula C23H25NO4 B3248410 2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid CAS No. 186320-22-9

2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid

Cat. No. B3248410
CAS RN: 186320-22-9
M. Wt: 379.4 g/mol
InChI Key: BWQQGHPODCJZDB-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid, also known as CFA, is a compound that has been widely studied for its potential implications in various fields of research and industry. It has a molecular weight of 379.46 g/mol .


Molecular Structure Analysis

The IUPAC name of this compound is (2S)-cyclohexyl{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethanoic acid . The InChI code is 1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator . .

Scientific Research Applications

Recent Advances in Selective Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation can lead to a variety of industrially valuable products, emphasizing the importance of controllable and selective catalytic processes. Research in this area focuses on achieving targeted oxidation products, which is crucial for both academic and industrial applications. The developments in selective oxidation of cyclohexene illustrate the broader relevance of research into specific chemical reactions and catalysts, potentially aligning with the interest in the specific acetic acid derivative you mentioned by highlighting the synthetic and catalytic chemistry techniques that might apply to its study or utilization (Cao et al., 2018).

Role of Organic Acids in Industrial Processes

A comprehensive review on the role of organic acids in acidizing operations for enhancing the performance of carbonate and sandstone formations showcases the application of organic chemistry in improving industrial processes. This review could be indirectly related to research involving specialized acetic acid derivatives, highlighting the importance of understanding organic acid interactions in various settings (Alhamad et al., 2020).

Acetic Acid in Yeast Cell Death Regulation

The study of acetic acid's role in inducing cell death in yeasts underlines the biological and biochemical implications of organic acids. This research area might offer insights into the cellular and molecular mechanisms influenced by acetic acid derivatives, potentially relevant to the study of "2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid" (Chaves et al., 2021).

Pervaporation Separation of Water–Acetic Acid Mixtures

Research on the separation of water–acetic acid mixtures via pervaporation demonstrates the significance of acetic acid in industrial separation processes. This could provide a foundation for understanding the properties and potential applications of specific acetic acid derivatives in separation technologies (Aminabhavi & Toti, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQQGHPODCJZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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